molecular formula C18H13Cl2N3O2 B5675795 N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5675795
M. Wt: 374.2 g/mol
InChI Key: DSKSVRIVYJCECU-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
  • N-(3,5-dichlorophenyl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide

Uniqueness

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,5-dichlorophenyl group and the phenyl group on the pyridazinone core can lead to distinct interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-13-8-14(20)10-15(9-13)21-17(24)11-23-18(25)7-6-16(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKSVRIVYJCECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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